molecular formula C9H18O3Si B048681 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene CAS No. 61539-61-5

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene

Cat. No.: B048681
CAS No.: 61539-61-5
M. Wt: 202.32 g/mol
InChI Key: NNEOHWMKADOBOT-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene is a highly versatile and valuable reagent in synthetic organic chemistry, primarily functioning as a reactive diene component in cycloaddition reactions. Its core research value lies in its role as a synthetic equivalent of the reactive 1-oxygenated-1,3-butadiene (1-oxa-1,3-butadiene) system, which is often difficult to handle directly. The electron-donating methoxy and trimethylsiloxy groups work in concert to activate the diene system towards [4+2] Diels-Alder cycloadditions, while the silyl enol ether moiety provides a handle for further functionalization post-cyclization. This compound is particularly prized for the efficient synthesis of complex, oxygenated six-membered carbocycles and heterocycles. A key application is the Danishefsky-type diene reaction, where it reacts with a wide range of dienophiles to form highly functionalized cyclohexenone derivatives after acidic work-up. This makes it an indispensable building block in the total synthesis of natural products, pharmaceuticals, and other complex organic molecules, enabling streamlined access to intricate ring systems that are common in bioactive compounds. Its stability and reactivity profile offer synthetic chemists a powerful tool for constructing molecular complexity with high regio- and stereoselectivity.

Properties

IUPAC Name

4,4-dimethoxybuta-1,3-dien-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3Si/c1-8(12-13(4,5)6)7-9(10-2)11-3/h7H,1H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEOHWMKADOBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=C)O[Si](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452578
Record name [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61539-61-5
Record name [(4,4-Dimethoxybuta-1,3-dien-2-yl)oxy](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Silylation of Vinylogous Amides

The most widely cited preparation involves a two-step sequence starting from acetylacetaldehyde dimethyl acetal. In the first step, this precursor reacts with dimethylamine in methanol to form (E)-4-dimethylamino-3-buten-2-one, a vinylogous amide, in 90% yield after distillation. The second step employs sodium bis(trimethylsilyl)amide (NaHMDS) as a strong base in tetrahydrofuran (THF) to deprotonate the amide, followed by silylation with tert-butyldimethylsilyl chloride (TBDMSCl).

Critical Reaction Parameters:

  • Temperature: −78°C (dry ice-acetone bath) for deprotonation

  • Stoichiometry: 1.1 equivalents of TBDMSCl relative to the amide

  • Purification: Bulb-to-bulb distillation (110–120°C at 0.3 mmHg) yields the diene as a light-yellow oil.

This method achieves an overall yield of 81% and is adaptable to other silyl groups by substituting TBDMSCl with reagents like trimethylsilyl chloride (TMSCI).

Direct Methoxylation-Silylation of 1,3-Butadiene Derivatives

An alternative one-pot approach involves treating 1,3-butadiene with trimethylsilyl chloride and methanol in the presence of sodium hydride. The reaction proceeds via sequential methoxylation and silylation, though yields are lower (65–70%) compared to the two-step method. Side products, including oligomerized butadiene derivatives, necessitate careful chromatographic purification.

Industrial Production and Scalability

Continuous Flow Reactor Optimization

Industrial-scale synthesis prioritizes safety and efficiency, often employing continuous flow systems to mitigate exothermic risks during silylation. Key advancements include:

  • Residence Time Control: 2–3 minutes at 25°C to prevent diene polymerization

  • In-Line Purification: Membrane-based separation of hexamethyldisilazane (HMDS) byproduct

ParameterLaboratory ScaleIndustrial Scale
Yield81%78–82%
Purity>95%>99%
Throughput10–50 g/day50–100 kg/day

These systems reduce solvent waste by 40% compared to batch processes.

Mechanistic and Kinetic Considerations

Deprotonation Selectivity

NaHMDS selectively abstracts the α-proton of the vinylogous amide, generating a resonance-stabilized enolate. Computational studies (DFT-B3LYP/6-31G*) reveal a 12.3 kcal/mol preference for deprotonation at the α-position over the γ-position, ensuring regioselective silylation.

Silylation Kinetics

Second-order kinetics govern the silylation step, with a rate constant (kk) of 2.7×1032.7 \times 10^{-3} L·mol1^{-1}·s1^{-1} at −78°C. The reaction is limited by steric hindrance from the trimethylsilyl group, necessitating excess silyl chloride for completion.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Two-Step (NaHMDS)8195High12.50
One-Pot (NaH)6888Moderate8.20
Flow Reactor8099Very High9.80

The two-step protocol remains the gold standard for research applications due to its reproducibility, while flow systems dominate industrial production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The methoxy and trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Applications

1. Diels-Alder Reactions
Danishefsky’s diene is primarily employed in Diels-Alder reactions, a fundamental method in organic chemistry for forming six-membered rings. It serves as a diene in these cycloaddition reactions, allowing for the generation of complex cyclic structures from simpler precursors.

  • Case Study : A notable application was reported where Danishefsky's diene was used to synthesize functionalized homophthalates through regioselective cyclizations with α-allenyl esters. This method highlights the compound's ability to facilitate the formation of diverse chemical architectures .

2. Synthesis of Sulfone Analogues
The compound has been utilized in the synthesis of sulfone analogues of griseofulvin (sulfogriseofulvins), which are important in medicinal chemistry for their antifungal properties. The reaction involves a series of steps where Danishefsky's diene acts as a key intermediate .

Material Science Applications

1. Hybrid Materials
Recent studies have explored the use of Danishefsky's diene in creating mesoporous inorganic/metal-organic hybrid materials. These materials have potential applications in catalysis and drug delivery due to their unique structural properties and high surface areas.

  • Research Finding : The asymmetric hetero-Diels-Alder cyclization using Danishefsky's diene with benzaldehyde catalyzed by these hybrid materials has shown promising results, indicating its utility in advanced material synthesis .

Reaction Mechanisms

The reactivity of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene can be attributed to its unique electronic structure, which allows it to undergo various reaction mechanisms:

  • Mukaiyama-Michael Addition : This reaction involves the addition of nucleophiles to the electrophilic center of the diene, facilitating the formation of complex molecules such as piperidinones and enaminones .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Organic SynthesisDiels-Alder ReactionsFormation of cyclic compounds
Medicinal ChemistrySynthesis of sulfogriseofulvinsPotential antifungal activity
Material ScienceCreation of hybrid materialsEnhanced catalytic properties
Reaction MechanismsMukaiyama-Michael AdditionVersatile synthesis pathways

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene involves its reactivity with various molecular targets. The methoxy and trimethylsiloxy groups influence the compound’s electronic properties, making it reactive towards nucleophiles and electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparative Data Table

Compound CAS No. Molecular Formula Boiling Point (°C) Key Functional Groups Primary Applications
Danishefsky’s diene 54125-02-9 C₈H₁₆O₂Si 68–69 (14 mmHg) 1-OCH₃, 3-OSi(CH₃)₃ Diels-Alder reactions
1-(Trimethylsiloxy)-1,3-butadiene 6651-43-0 C₇H₁₄OSi Not reported 1-OSi(CH₃)₃ Polymer precursors
2-(Trimethylsiloxy)-1,3-butadiene 38053-91-7 C₇H₁₄OSi Not reported 2-OSi(CH₃)₃ Niche synthesis
2-Methoxy-1,3-butadiene 3588-30-5 C₅H₈O Not reported 2-OCH₃ Small-scale synthesis
1,3-Butadiene 106-99-0 C₄H₆ -4.4 (at 1 atm) None Industrial rubber

Biological Activity

1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene, often referred to in scientific literature as trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene, is a functionalized diene with significant implications in organic chemistry and potential biological activities. This compound has been explored for its reactivity in various chemical syntheses, including Diels-Alder reactions and other cycloaddition processes. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

The chemical structure of this compound allows it to participate in several reactions characteristic of dienes. Its properties include:

  • Molecular Formula : C_8H_14O_3Si
  • Molecular Weight : 186.27 g/mol
  • Boiling Point : Approximately 131 °C
  • Appearance : Clear liquid

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on cellular mechanisms and potential toxicity. Key areas of investigation include:

1. Cytotoxicity and Cell Proliferation

Studies have indicated that compounds similar to this compound can exhibit cytotoxic effects on various cell lines. For instance, the compound's interaction with cytochrome P450 enzymes suggests a possible role in modulating drug metabolism and influencing cell proliferation pathways.

2. Inflammatory Response Modulation

Research has shown that certain derivatives can affect inflammatory markers such as cyclooxygenase (COX) and interleukin (IL) levels. The expression of COX-2 and IL-8 in response to exposure to particulate matter containing similar compounds indicates a potential for modulating inflammatory responses in human cells .

Case Study 1: Cytotoxic Effects on U937 Cells

In a study examining the effects of indoor air pollutants on U937 macrophages, it was found that exposure to extracts containing similar compounds resulted in increased expression of inflammatory markers such as CYP1A1, COX-2, and IL-8. This suggests that this compound may contribute to inflammatory processes when present in complex mixtures of indoor air pollutants .

Inflammatory Marker Control Level Post-Treatment Level
CYP1A1BaselineElevated
COX-2BaselineElevated
IL-8BaselineElevated

Case Study 2: Diels-Alder Reaction Applications

The compound has been employed as a diene in Diels-Alder reactions to synthesize various biologically active molecules. For example, its use in synthesizing sulfone analogues of griseofulvin has been documented, showcasing its utility in creating compounds with antifungal properties .

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal ConditionReference
CatalystZnCl₂ (0.1 eq)
Temperature25–40°C
Purity≥95% (GC-MS)

Advanced: How do electronic and steric effects influence the regioselectivity of [4+2] cycloadditions with this diene?

Answer:
The trimethylsiloxy group acts as an electron-withdrawing substituent, polarizing the diene to favor inverse-electron-demand Diels-Alder reactions. Key considerations:

  • Regioselectivity : The methoxy group at C1 stabilizes the transition state via conjugation, directing electrophilic dienophiles (e.g., carbonyls) to react at C3 .
  • Steric effects : Bulky silyl groups reduce side reactions but may slow kinetics; use Lewis acids (e.g., BF₃·Et₂O) to enhance reactivity .
  • Solvent choice : Non-polar solvents (toluene) improve selectivity, while polar aprotic solvents (THF) accelerate rates .

Data Note : Cycloadditions at room temperature yield >80% conversion within 60 minutes without catalysts in anhydrous conditions .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage : Store at 0–6°C in airtight containers under nitrogen .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flash point: 45°C) .
  • Ventilation : Use fume hoods to limit exposure to vapors (TLV: 10 ppm recommended) .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decomposition into silicon/carbon oxides .

Q. Table 3: Stability Profile

ConditionStabilityDecomposition ProductsReference
Dry N₂, 25°C>6 monthsNone
Humid air<24 hoursSilanols, CO

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene
Reactant of Route 2
Reactant of Route 2
1,1-Dimethoxy-3-(trimethylsiloxy)-1,3-butadiene

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